Enterolactone

Phase II metabolism Colon epithelial cells Pharmacokinetics

Enterolactone (CAS 78473-71-9) is the bioactive mammalian lignan phytoestrogen formed endogenously via gut bacterial conversion of dietary precursors. Unlike plant lignan precursors (SDG, SECO, matairesinol) and the metabolic counterpart enterodiol, enterolactone exhibits differential ERα transactivation via selective AF-2 domain recruitment, distinct metabolic kinetics, and unique radiosensitizing properties in human breast cancer cell lines (effective range 25–75 μM). Direct procurement eliminates uncontrolled variables from precursor conversion—critical for in vitro cancer biology, endocrinology, and gut-microbiome research where metabolic capacity is absent. Supplied as an off-white to gray crystalline solid for precise, reproducible experimental outcomes.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 78473-71-9
Cat. No. B190478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterolactone
CAS78473-71-9
Synonyms2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
InChIInChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1
InChIKeyHVDGDHBAMCBBLR-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enterolactone (CAS 78473-71-9): Procurement-Grade Mammalian Lignan Metabolite with Documented Differential Bioactivity Profile


Enterolactone (CAS 78473-71-9; molecular formula C18H18O4; molecular weight 298.33 g/mol) is a mammalian lignan phytoestrogen produced endogenously in the human gut via bacterial conversion of dietary plant lignans such as secoisolariciresinol diglucoside (SDG) and matairesinol [1]. The compound exists as a racemic mixture in synthetic preparations, with reported melting point ranges of 137–143°C depending on vendor specification . Enterolactone is structurally characterized as trans-dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone and is supplied as an off-white to gray crystalline solid with limited solubility in DMSO (slightly) and methanol (sparingly) . As the terminal bioactive metabolite in the lignan conversion pathway, enterolactone exhibits quantifiable differential activity relative to its precursor lignans and its immediate metabolic counterpart enterodiol across multiple assay systems, forming the evidentiary basis for compound-specific procurement decisions in cancer biology, endocrinology, and gut-microbiome research applications.

Enterolactone (CAS 78473-71-9): Why Lignan-Class Compounds Cannot Be Interchanged Without Experimental Validation


Enterolactone cannot be substituted with its precursor plant lignans (SDG, SECO, matairesinol) or its metabolic counterpart enterodiol without fundamentally altering experimental outcomes. Direct comparative studies demonstrate that enterolactone exhibits measurably distinct properties from enterodiol in three critical dimensions: metabolic kinetics (enterolactone undergoes more rapid conjugation and excretion than enterodiol in human colon epithelial models) [1]; estrogen receptor signaling mechanism (enterolactone acts predominantly through AF-2 whereas enterodiol activates both AF-1 and AF-2 transactivation functions, producing divergent transcriptional outcomes in MCF-7 cells) [2]; and cellular uptake/metabolism dynamics (the appearance of conjugated enterolactone in medium is less affected by the presence of enterodiol than vice versa, indicating differential competitive interactions) [3]. Furthermore, plant lignan precursors (SECO, matairesinol) exhibit far higher antioxidant activity in FRAP assays than enterolactone, rendering antioxidant endpoints in lignan studies wholly dependent on the specific compound employed [4]. These documented divergence points establish that procurement decisions based solely on lignan class membership will introduce uncontrolled variables into any research or industrial application.

Enterolactone (CAS 78473-71-9): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Enterolactone vs. Enterodiol: Differential Phase II Metabolism Kinetics in Human Colon Epithelial Models

Enterolactone exhibits accelerated conjugation and excretion kinetics relative to enterodiol in human colon epithelial cell models, with complete conjugation of enterolactone occurring within approximately 8 hours versus approximately 48 hours for enterodiol in CaCo-2 cells [1]. This ~6-fold differential in metabolic clearance has direct implications for experimental designs requiring sustained compound exposure. Additionally, enterolactone demonstrates a competitive kinetic advantage: the appearance of conjugated enterolactone in medium is less affected by the presence of enterodiol than the reverse interaction [2].

Phase II metabolism Colon epithelial cells Pharmacokinetics Conjugation kinetics

Enterolactone vs. Enterodiol: Divergent Estrogen Receptor Alpha Transactivation Mechanisms in MCF-7 Breast Cancer Cells

Enterolactone and enterodiol exhibit mechanistically distinct ERα transactivation profiles despite their structural similarity as mammalian lignan metabolites. Enterodiol, like 17β-estradiol (E2), induces ERα transcriptional activation through both transactivation functions AF-1 and AF-2, whereas enterolactone is less efficient in inducing AF-1 and acts predominantly through AF-2 [1]. This differential recruitment of co-activator domains produces distinct ERα target gene expression signatures and divergent effects on MCF-7 cell proliferation and secreted matrix metalloproteinase activities [2].

ERα signaling Transcriptional activation Breast cancer Selective estrogen receptor modulation

Enterolactone vs. Plant Lignans (SECO and Matairesinol): Superior Antiproliferative Activity Against Breast Carcinoma Cell Lines

In direct comparative testing against breast carcinoma cell lines, enterolactone demonstrates stronger inhibition of cell growth than its plant-derived precursor lignans secoisolariciresinol (SECO) and matairesinol [1]. This finding supports the classification of enterolactone, alongside enterodiol, as the more biologically active terminal metabolites in the lignan conversion cascade, with implications for studies where precursor lignans (SDG, SECO, matairesinol) are sometimes used as proxy compounds for enterolignan activity [2].

Antiproliferative activity Breast cancer MCF-7 cells BT-20 cells

Enterolactone vs. Plant Lignans: Reduced FRAP Antioxidant Capacity as a Distinguishing Functional Characteristic

In the FRAP (Ferric Reducing/Antioxidant Power) assay, plant lignans secoisolariciresinol and matairesinol exhibited clearly higher antioxidant activity than the reference antioxidant ascorbic acid, whereas the mammalian lignans enterodiol and enterolactone were far less active [1]. Subsequent independent evaluation confirmed that enterolactone exhibits relatively weaker antioxidant activities compared to standard antioxidants including BHT, BHA, Trolox, and α-tocopherol [2]. This differential antioxidant capacity is attributed to the absence of the aromatic methoxy group present in plant lignans, establishing a clear structure-activity relationship [1].

Antioxidant activity FRAP assay Structure-activity relationship Oxidative stress

Enterolactone vs. SDG Precursor: Differential In Vitro Conversion Efficiency in Human Gut Microbiota Models

In vitro human fecal culture studies demonstrate that conversion of the plant lignan precursor secoisolariciresinol diglucoside (SDG) to enterolactone is a limiting step in the metabolic cascade. After 24 hours of incubation with human fecal microbiota, SDG conversion yields enterodiol at 4–18% and enterolactone at only 0.2–6% [1]. This marked conversion bottleneck establishes that enterolactone availability in vivo is highly dependent on individual gut microbiota composition and that direct procurement of enterolactone bypasses this variable conversion step entirely [2].

Gut microbiota metabolism Lignan bioconversion In vitro fermentation Bioavailability

Enterolactone (CAS 78473-71-9): Evidence-Aligned Research Applications for Procurement Decision-Making


Breast Cancer Radiosensitization Studies Requiring Direct Compound Administration

Enterolactone has been identified as a novel radiosensitizer for human breast cancer cell lines, significantly enhancing radiosensitivity through abrogation of G2/M arrest, impairment of DNA repair, and increased radiation-induced apoptosis irrespective of estrogen receptor status [1]. This radiosensitization property is compound-specific; procurement of plant lignan precursors (SDG, SECO, matairesinol) would require metabolic conversion that may not occur in cell culture systems lacking the requisite microbiota, whereas enterolactone is the direct active agent. The effective concentration range for in vitro radiosensitization is reported as 25–75 μM . This application is particularly relevant for preclinical oncology researchers investigating combination radiotherapy strategies and for pharmaceutical development teams evaluating enterolactone as a candidate for adjuvant cancer therapy.

ERα Signaling Pathway Dissection with AF-2-Specific Tool Compound

Enterolactone provides a mechanistically selective tool for ERα transactivation studies due to its preferential activation through the AF-2 domain, in contrast to enterodiol which activates both AF-1 and AF-2 (similar to endogenous 17β-estradiol) [1]. This differential activation profile makes enterolactone uniquely suited for studies requiring dissection of AF-1-dependent versus AF-2-dependent transcriptional programs in breast cancer and other estrogen-responsive tissues. Procurement of enterolactone rather than enterodiol is essential for experiments designed to attribute ERα-mediated effects specifically to AF-2 co-activator recruitment pathways, as documented in MCF-7 cell-based assays .

Gut Microbiota Metabolism Studies Requiring Terminal Metabolite Reference Standard

Given that in vitro human fecal culture studies demonstrate enterolactone yields of only 0.2–6% from SDG precursor after 24 hours, researchers investigating lignan bioconversion by gut microbiota require authentic enterolactone reference material for accurate quantification and method validation [1]. Procurement of enterolactone enables precise LC-MS/MS calibration for studies measuring enterolactone production from dietary precursors, as well as for pharmacokinetic investigations where enterolactone plasma concentrations serve as biomarkers of lignan intake and gut microbial activity. The documented inter-individual variability in conversion efficiency (enterodiol: 4–18%; enterolactone: 0.2–6%) underscores the necessity of direct enterolactone standards for cross-study comparability [1].

In Vitro Studies Requiring Bypass of Precursor Conversion Variability

Plant lignan precursors such as SDG, SECO, and matairesinol require bacterial conversion to achieve enterolactone-mediated biological effects, introducing uncontrolled variability in cell culture systems that lack the requisite microbiota [1]. Direct procurement of enterolactone eliminates this confounding variable, ensuring that observed biological responses are attributable to the terminal mammalian lignan metabolite rather than to incomplete or variable precursor conversion. This is particularly critical for antiproliferative studies in breast cancer cell lines, where enterolactone has been shown to exert stronger growth inhibition than its plant lignan precursors . Procurement of enterolactone is therefore indicated for any in vitro study where consistent, defined compound exposure is required and where precursor metabolism cannot be reliably controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enterolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.